molecular formula C26H35Br4ClO B1260377 Callophycol B

Callophycol B

Cat. No. B1260377
M. Wt: 718.6 g/mol
InChI Key: NFMVWIXBGOEENC-VJCWLMRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callophycol B is a dibromophenol that is 2,4-dibromophenol substituted at position 6 by a decahydronaphthalen-1-ylmethyl group which in turn is substituted by a bromo, 4-bromo-3-chloro-4-methylpentyl group, two methyl groups and a methylidene group at positions 6, 5, 5, 8a and 2 respectively. A diterpenoid isolated from the Fijian red alga Callophycus serratus, it exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a carbobicyclic compound, a dibromophenol and an organochlorine compound.

Scientific Research Applications

Bioactive Properties

Callophycol B, along with callophycol A and other compounds, was identified from the Fijian red alga Callophycus serratus. These compounds, including callophycol B, exhibited notable antibacterial, antimalarial, and anticancer activities. This positions callophycol B as a compound of interest in the development of treatments for these conditions. The unique chemical structure of callophycol B contributes to its potential as a bioactive compound in various therapeutic applications (Lane et al., 2007).

Potential in Drug Discovery

In the broader context of drug discovery, callophycol B's identification from a natural source such as red algae underlines the importance of exploring natural products for novel drug leads. The historical perspective on drug discovery emphasizes the role of natural products and the increasing influence of molecular biology and genomics in identifying new therapeutic agents. This context suggests that compounds like callophycol B could be crucial in the ongoing search for effective drugs against various diseases (Drews, 2000).

properties

Product Name

Callophycol B

Molecular Formula

C26H35Br4ClO

Molecular Weight

718.6 g/mol

IUPAC Name

2-[[(1R,4aS,5R,6R,8aS)-6-bromo-5-(4-bromo-3-chloro-4-methylpentyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4,6-dibromophenol

InChI

InChI=1S/C26H35Br4ClO/c1-15-6-7-20-25(4,18(15)13-16-12-17(27)14-19(28)23(16)32)10-8-21(29)26(20,5)11-9-22(31)24(2,3)30/h12,14,18,20-22,32H,1,6-11,13H2,2-5H3/t18-,20+,21-,22?,25+,26-/m1/s1

InChI Key

NFMVWIXBGOEENC-VJCWLMRASA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@]([C@H]1CCC(=C)[C@H]2CC3=C(C(=CC(=C3)Br)Br)O)(C)CCC(C(C)(C)Br)Cl)Br

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC3=C(C(=CC(=C3)Br)Br)O)(C)CCC(C(C)(C)Br)Cl)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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